molecular formula C6H14N2 B1450138 (2R)-1,2-dimethylpiperazine CAS No. 623586-02-7

(2R)-1,2-dimethylpiperazine

Cat. No.: B1450138
CAS No.: 623586-02-7
M. Wt: 114.19 g/mol
InChI Key: ARHYWWAJZDAYDJ-ZCFIWIBFSA-N
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Description

“(2R)-1,2-Dimethylpiperazine” is a chemical compound with the CAS Number: 623586-02-7 . It has a molecular weight of 114.19 and its IUPAC name is ®-1,2-dimethylpiperazine . It is typically available in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H14N2 . The InChI code is 1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1 .


Physical and Chemical Properties Analysis

“this compound” is a colorless liquid . It should be stored at 0-8 °C . The density is 0.9±0.1 g/cm3 and the boiling point is 147.0±8.0 °C at 760 mmHg .

Scientific Research Applications

CCR1 Antagonists for Inflammatory Diseases

(2R)-1,2-Dimethylpiperazine derivatives are utilized as CCR1 antagonists in the treatment of inflammatory diseases. These compounds exhibit good receptor affinity and pharmacokinetic properties, showing a superior profile compared to related compounds (Norman, 2006).

Synthesis of Delta-Opioid Receptor Ligands

The compound serves as an intermediate in the synthesis of delta-opioid receptor ligands. A high-yield enantioconvergent synthesis method has been developed for producing this compound, which is crucial for laboratory preparation of these receptor ligands (Janetka et al., 2003).

Discrimination of Geometrical Isomers

This compound is utilized in studies for discriminating the geometrical isomers of dimethylpiperazines. This discrimination is achieved through the analysis of 1 H-Nmr spectral data at various temperatures (Tsutsui et al., 1980).

Synthesis and Characterization

The synthesis of (2R,5S)-2,5-Dimethyl-4-(3Fluorobenzyl) Piperazine from (2R,5S)-2,5-Dimethylpiperazine has been reported. This synthesis involves salification and monosubstitution reactions, yielding a product with a unique structure (Jian, 2011).

Crystal and Molecular Structure Analysis

The crystal structure of trans-2,5-Dimethylpiperazine has been determined using X-ray methods. This structure analysis is vital for understanding the molecular properties and potential applications of the compound (Okamoto et al., 1982).

Intermediate for Semi-Synthetic Rifamycins

The compound has been synthesized as an intermediate for semi-synthetic rifamycins. This synthesis contributes to the development of new pharmacological agents (Cignarella & Gallo, 1974).

Supramolecular Structure Studies

The compound has been used in the study of the supramolecular structure of complexes, contributing to our understanding of molecular interactions and bonding (Dega-Szafran et al., 2013).

Safety and Hazards

“(2R)-1,2-Dimethylpiperazine” is harmful if swallowed and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

(2R)-1,2-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHYWWAJZDAYDJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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